9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
CAS No.: 844862-81-3
Cat. No.: VC7473557
Molecular Formula: C24H29N5
Molecular Weight: 387.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844862-81-3 |
|---|---|
| Molecular Formula | C24H29N5 |
| Molecular Weight | 387.531 |
| IUPAC Name | 11-[2-(azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
| Standard InChI | InChI=1S/C24H29N5/c25-17-20-18-9-3-4-10-19(18)23(26-13-16-28-14-7-1-2-8-15-28)29-22-12-6-5-11-21(22)27-24(20)29/h5-6,11-12,26H,1-4,7-10,13-16H2 |
| Standard InChI Key | ZSYDWTKQPZSCHX-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Introduction
The compound 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile represents a structurally complex molecule with potential applications in medicinal chemistry and pharmacology. This article provides a detailed investigation into its chemical structure, synthesis pathways, biological relevance, and potential applications.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions aimed at assembling the diazatetracyclic core and appending functional groups.
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Formation of the Azepane Ring:
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Azepane is synthesized via cyclization reactions involving primary amines and haloalkanes under basic conditions.
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Construction of the Tetracyclic Framework:
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The diazatetracyclic backbone is formed using cycloaddition reactions or condensation methods involving nitrogen-rich precursors.
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Functionalization with Cyano Group:
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The cyano group is introduced through nucleophilic substitution or cyanation reactions using reagents like sodium cyanide (NaCN).
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Biological Activity
The compound's biological activity is under investigation due to its unique structural features that may interact with various biological targets:
Applications in Medicinal Chemistry
This compound holds promise in several areas of drug development:
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Anticancer Agents:
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Its structural similarity to other bioactive tetracyclic compounds suggests potential as an anticancer drug candidate.
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Neuropharmacology:
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The azepane moiety could serve as a scaffold for CNS-active drugs targeting anxiety or depression.
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Antimicrobial Development:
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The compound could be modified to enhance activity against resistant bacterial strains.
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Challenges and Future Directions
Despite its potential, several challenges remain:
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Synthetic Complexity: The multi-step synthesis process requires optimization for scalability.
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Toxicity Concerns: Preliminary studies must assess the safety profile of this compound.
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Target Validation: Further research is needed to confirm its biological targets and mechanisms of action.
Future studies should focus on:
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High-throughput screening for biological activity.
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Structural modifications to improve bioavailability and reduce toxicity.
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Computational modeling to predict interactions with biological macromolecules.
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